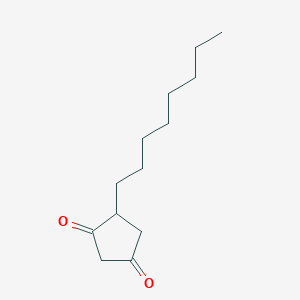![molecular formula C9H12O3 B136869 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone CAS No. 144537-70-2](/img/structure/B136869.png)
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone, also known as MVE, is an organic compound that belongs to the family of furanones. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry. However, MVE has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone acts by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation and oxidative stress. It also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It also exhibits neuroprotective effects by preventing the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone in lab experiments is its relatively low toxicity and high solubility in water. However, its stability and purity can be affected by factors such as pH and temperature, which may limit its use in certain experiments.
Direcciones Futuras
Further research is needed to elucidate the exact mechanisms of action of 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone and its potential therapeutic applications. Studies could focus on its use in combination with other drugs or therapies for enhanced efficacy. Additionally, the development of novel synthetic routes for 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone could lead to improved yields and purity, making it more accessible for research and clinical use.
Métodos De Síntesis
The synthesis of 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone involves the reaction of 5-methylfurfural with paraformaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then further reacted with ethyl acetate to yield 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone has been found to possess a range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propiedades
Número CAS |
144537-70-2 |
|---|---|
Nombre del producto |
1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone |
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-[4-(methoxymethyl)-5-methylfuran-2-yl]ethanone |
InChI |
InChI=1S/C9H12O3/c1-6(10)9-4-8(5-11-3)7(2)12-9/h4H,5H2,1-3H3 |
Clave InChI |
OLEAOOVKBHELJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C(=O)C)COC |
SMILES canónico |
CC1=C(C=C(O1)C(=O)C)COC |
Sinónimos |
Ethanone, 1-[4-(methoxymethyl)-5-methyl-2-furanyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



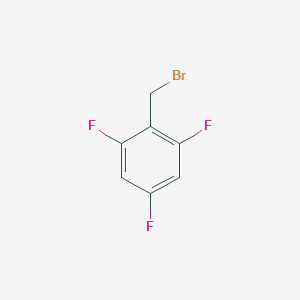
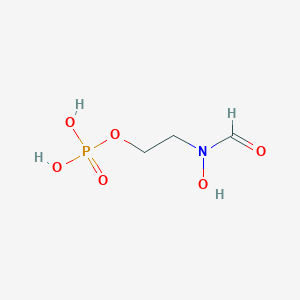
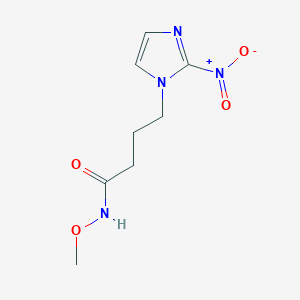
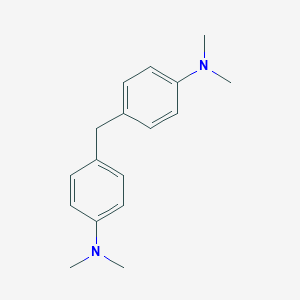
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
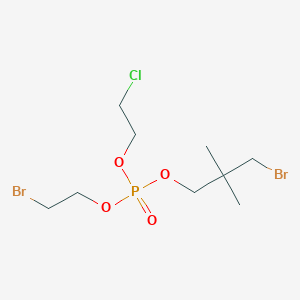
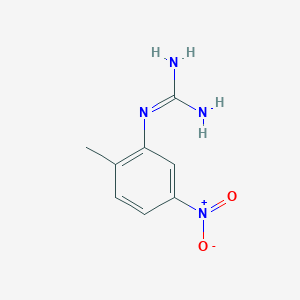
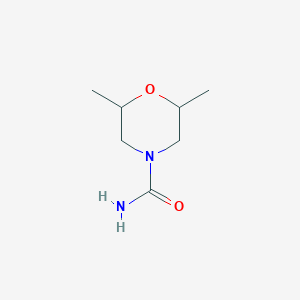
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

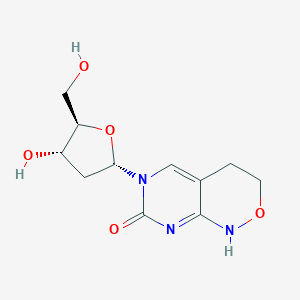
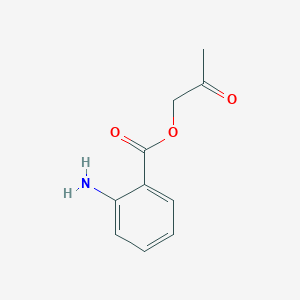
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
